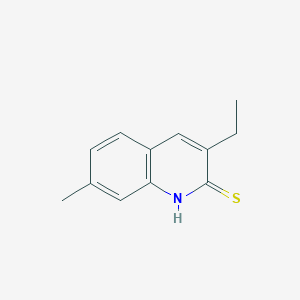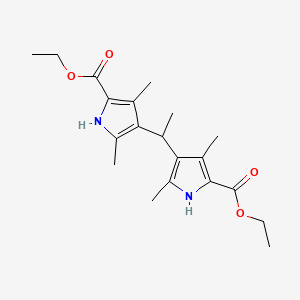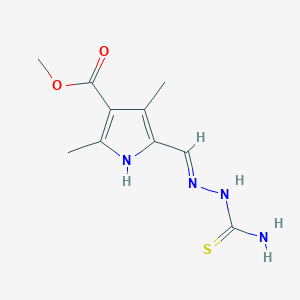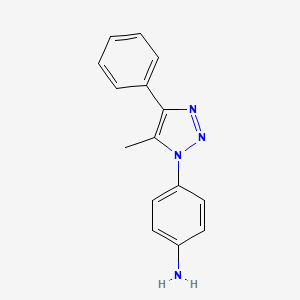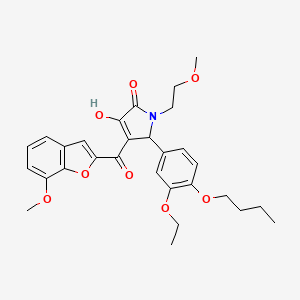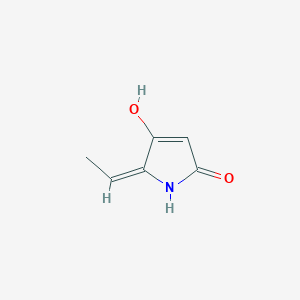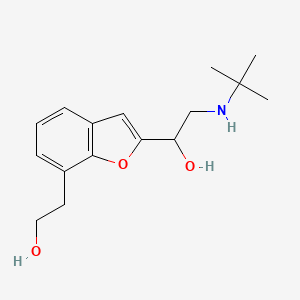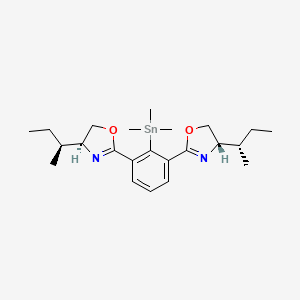
(S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is a complex organic compound characterized by its unique structure, which includes a trimethylstannyl group and two oxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) typically involves multiple steps, starting with the preparation of the core phenylene structure, followed by the introduction of the trimethylstannyl group and the oxazole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
科学研究应用
(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its unique structure makes it a potential candidate for the development of novel pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism by which (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) exerts its effects depends on its specific application. In chemical reactions, the trimethylstannyl group can act as a leaving group, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
(S,S)-BDPP: A similar compound with diphenylphosphino groups instead of oxazole rings.
®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine: Another related compound with different substituents.
Uniqueness
This detailed article provides an overview of (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H36N2O2Sn |
|---|---|
分子量 |
491.3 g/mol |
IUPAC 名称 |
[2,6-bis[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane |
InChI |
InChI=1S/C20H27N2O2.3CH3.Sn/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2;;;;/h7-9,13-14,17-18H,5-6,11-12H2,1-4H3;3*1H3;/t13-,14-,17+,18+;;;;/m0..../s1 |
InChI 键 |
OQPMFRXMHKGDQA-WGDKBOQESA-N |
手性 SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=C(C(=CC=C2)C3=N[C@H](CO3)[C@@H](C)CC)[Sn](C)(C)C |
规范 SMILES |
CCC(C)C1COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)C(C)CC)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


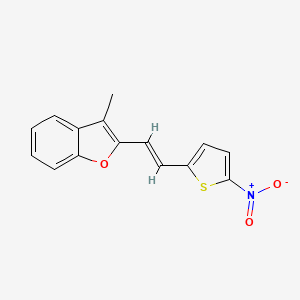
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
